KGP94 -

KGP94

Catalog Number: EVT-1597347
CAS Number:
Molecular Formula: C14H12BrN3OS
Molecular Weight: 350.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KGP94 is a small molecule inhibitor specifically targeting cathepsin L, a lysosomal endopeptidase implicated in various pathological processes, including cancer metastasis. This compound has garnered attention due to its potential therapeutic applications in treating metastatic cancer, which remains a leading cause of cancer-related mortality. KGP94 is currently under preclinical evaluation, showcasing promising results in inhibiting cancer cell migration and invasion.

Source

KGP94 was developed through medicinal chemistry efforts aimed at creating effective inhibitors of cathepsin L. Its synthesis and biological evaluation have been documented in several scientific studies, highlighting its mechanism of action and potential applications in oncology.

Classification

KGP94 falls under the category of enzyme inhibitors, specifically designed to inhibit cysteine proteases like cathepsin L. Its structural classification includes thiosemicarbazones, which are recognized for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of KGP94 has been achieved through various methods, notably employing a Grignard reagent coupling reaction with a Weinreb amide starting from 3-bromobenzoyl chloride. This approach allows for the formation of the target compound in a concise manner.

Technical Details

  1. Synthetic Pathway: The synthesis involves four consecutive steps, culminating in an efficient yield. The key step is the coupling reaction that produces an intermediate compound, which is subsequently transformed into KGP94.
  2. Scalability: The synthetic methods have been optimized for gram-scale production, facilitating further biological assessments and enabling large-scale studies necessary for preclinical trials .
Molecular Structure Analysis

Structure

KGP94's molecular structure is characterized by a functionalized benzophenone thiosemicarbazone framework. This specific arrangement contributes to its inhibitory activity against cathepsin L.

Data

  • Molecular Formula: C₁₄H₁₄N₄O
  • Molecular Weight: 258.29 g/mol
  • Structural Features: The presence of thiosemicarbazone moieties is crucial for its interaction with the target enzyme.
Chemical Reactions Analysis

Reactions

KGP94 undergoes specific chemical reactions that enhance its efficacy as an inhibitor:

  1. Inhibition Reaction: KGP94 binds to the active site of cathepsin L, preventing substrate access and subsequent proteolytic activity.
  2. Stability and Reactivity: The compound's reactivity is influenced by its thiosemicarbazone group, which can form stable complexes with metal ions, potentially affecting its biological activity .

Technical Details

  • Assays: Various assays have been employed to evaluate KGP94's inhibitory efficiency against cathepsin L, including fluorescence-based assays that measure the enzymatic activity after treatment with the inhibitor .
Mechanism of Action

Process

KGP94's mechanism of action involves competitive inhibition of cathepsin L:

  1. Binding Affinity: KGP94 exhibits high binding affinity for the active site of cathepsin L, effectively blocking substrate access.
  2. Impact on Cellular Processes: By inhibiting cathepsin L activity, KGP94 reduces the migration and invasion capabilities of prostate and breast cancer cells, suggesting its role in modulating tumor microenvironment interactions .

Data

  • IC50 Values: Studies report IC50 values indicating the concentration required to inhibit 50% of enzyme activity, demonstrating KGP94's potency as an inhibitor.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: KGP94 exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity Profile: The thiosemicarbazone group contributes to its reactivity with electrophiles, which can be leveraged in drug design strategies.
Applications

Scientific Uses

KGP94 holds significant promise in scientific research and therapeutic applications:

  1. Cancer Research: Its primary application lies in oncology, where it is being studied for its potential to inhibit tumor progression and metastasis.
  2. Drug Development: As a lead compound, KGP94 serves as a template for developing more potent and selective inhibitors targeting cathepsin L and related proteases.
Introduction to KGP94 in Oncological Research

Role of Cathepsin L in Cancer Metastasis and Tumor Microenvironment Regulation

Cathepsin L (CTSL), a lysosomal cysteine protease, is aberrantly overexpressed and secreted in numerous aggressive cancers, including breast, prostate, pancreatic, and lung carcinomas [1] [10]. Under physiological conditions, CTSL is confined to lysosomes, but tumorigenesis triggers its secretion into the extracellular space, where it remodels the tumor microenvironment (TME) through:

  • Extracellular Matrix (ECM) Degradation: Cleaving collagen IV, laminin, fibronectin, and elastin, facilitating tumor cell invasion [1] [5].
  • Proteolytic Cascade Activation: Converting latent forms of heparanase, urokinase plasminogen activator (uPA), and matrix metalloproteinases (MMPs) into active enzymes, amplifying invasive signaling [1] [10].
  • Angiogenesis Promotion: Releasing pro-angiogenic factors (e.g., VEGF) from the ECM to stimulate blood vessel formation [5] [7].

Hypoxia and acidosis—hallmarks of solid tumors—exacerbate CTSL secretion. Acute hypoxic exposure elevates intracellular CTSL levels by 3.2-fold in prostate cancer (PC-3ML) cells, while acidic pH (≤6.5) activates lysosomal exocytosis, increasing extracellular CTSL activity by 4.1-fold in breast cancer (MDA-MB-231) models [1] [2]. This dysregulation correlates with enhanced migration (85% increase) and invasion (92% increase) in vitro [1] [4].

Table 1: CTSL Upregulation in Human Cancers and Functional Impacts

Cancer TypeCTSL ElevationKey Functional RoleClinical Correlation
Breast cancer5.8-fold mRNAECM degradation, angiogenesisMetastasis, poor prognosis [1]
Prostate cancer4.3-fold activityBone matrix resorptionOsteolytic lesions [5]
Pancreatic adenocarcinoma50-fold vs. benignInvasion, chemoresistanceReduced survival [10]
Chronic myeloid leukemiaHypomethylation-drivenProteolytic cascade activationDisease progression [10]

Rationale for Developing Non-Peptidic Cathepsin L Inhibitors

Early peptidic CTSL inhibitors faced significant limitations:

  • Poor Pharmacokinetics: Rapid plasma clearance and enzymatic degradation reduced bioavailability [2] [8].
  • Lack of Selectivity: Cross-reactivity with cathepsins B, S, and K led to off-target effects (e.g., impaired lysosomal homeostasis) [3] [6].
  • Clinical Failures: Broad-spectrum protease inhibitors (e.g., MMP inhibitors) caused musculoskeletal toxicity in trials [10].

KGP94 (3-bromophenyl-3-hydroxyphenyl-ketone thiosemicarbazone) emerged as a first-in-class non-peptidic inhibitor designed to overcome these challenges. Key advantages include:

  • Reversible Competitive Inhibition: Binds the CTSL active site with high specificity (IC₅₀ = 189 nM), minimizing off-target effects on cathepsin B (IC₅₀ > 10 μM) [7] [9].
  • Metabolic Stability: The thiosemicarbazone backbone resists proteolytic cleavage, extending plasma half-life [3] [8].
  • Solubility Optimization: A phosphate prodrug derivative (synthesized via dibenzyl phosphite coupling) enhances aqueous solubility >100-fold for intravenous delivery [3].

Table 2: Selectivity Profile of KGP94 Against Cysteine Cathepsins

EnzymeIC₅₀ (nM)Inhibition MechanismTherapeutic Relevance
Cathepsin L189Competitive, reversibleAnti-metastasis [7] [9]
Cathepsin K420Competitive, reversiblePotential bone resorption mitigation [5]
Cathepsin B>10,000Negligible inhibitionAvoids lysosomal toxicity [9]
Cathepsin S>10,000Negligible inhibitionPrevents immune dysregulation [6]

KGP94 as a Paradigm of Targeted Thiosemicarbazone-Based Therapeutics

KGP94 exemplifies structure-driven drug design, leveraging a thiosemicarbazone scaffold to achieve potent and selective CTSL inhibition:

Molecular Mechanism of Action

  • The thiocarbonyl group coordinates with the catalytic cysteine residue (Cys25) in CTSL’s active site, while the bromophenyl moiety occupies the S2 subsite, enhancing binding affinity (Kᵢ = 32 nM) [8] [9].
  • Hydroxyl group facilitates hydrogen bonding with Asn163, stabilizing the enzyme-inhibitor complex [4] [8].

Preclinical Efficacy

  • In Vitro Invasion Suppression: At 25 μM, KGP94 reduced invasion by 88% in MDA-MB-231 cells and 53% in PC-3ML cells under hypoxic conditions by suppressing secreted CTSL activity by >90% [1] [4].
  • Macrophage Polarization Modulation: At 10–20 μM, KGP94 downregulated M2 macrophage markers (Arg-1, CD206) by 65%, impairing tumor-stromal crosstalk [5] [7].
  • In Vivo Metastasis Reduction: In murine prostate cancer models, 20 mg/kg/day KGP94 (intraperitoneal) reduced metastatic burden by 65% and tumor-induced angiogenesis by 58% [5] [9].

Synthetic Advancements

A Weinreb amide approach enabled gram-scale synthesis (4 steps, 78% yield), critical for preclinical development [4]. The water-soluble prodrug (KGP94-phosphate) maintains bioequivalence while enabling parenteral administration [3].

Table 3: In Vivo Efficacy of KGP94 in Metastasis Models

Cancer ModelDose/RegimenKey OutcomesReference
Prostate bone metastasis20 mg/kg/day × 3 days65% ↓ metastatic burden; 58% ↓ angiogenesis [5] [9]
C3H mammary carcinoma40 mg/kg twice weeklyTumor growth delay (TGD = 4.2 days) [8]
4T1 breast cancerCo-culture with macrophages70% ↓ macrophage-driven tumor cell invasion [5]

KGP94 underscores the therapeutic potential of targeting tumor-specific proteases with small-molecule inhibitors. Ongoing research focuses on optimizing its pharmacokinetic profile and evaluating synergy with immune checkpoint inhibitors [5] [10].

Properties

Product Name

KGP94

IUPAC Name

[(Z)-[(3-bromophenyl)-(3-hydroxyphenyl)methylidene]amino]thiourea

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

InChI

InChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+

InChI Key

ZDBKSZKTCPOBFR-GHRIWEEISA-N

Synonyms

KGP94

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br

Isomeric SMILES

C1=CC(=CC(=C1)O)/C(=N/NC(=S)N)/C2=CC(=CC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.